Nlrp3-IN-17 is classified as a small molecule inhibitor. It is synthesized from various chemical precursors and has been studied for its efficacy in modulating NLRP3 activity. The development of this compound stems from ongoing research into the mechanisms of inflammasome activation and its role in disease processes.
The synthesis of Nlrp3-IN-17 involves several key steps, typically including:
These synthetic pathways are optimized for efficiency and yield, ensuring that sufficient quantities of Nlrp3-IN-17 can be produced for further biological testing.
The molecular structure of Nlrp3-IN-17 can be described by its specific arrangement of atoms and functional groups that confer its inhibitory properties on the NLRP3 inflammasome. Key structural features include:
Quantitative data regarding bond lengths, angles, and dihedral angles can be determined through computational modeling or crystallography studies, providing insights into how these structural elements contribute to its biological activity.
Nlrp3-IN-17 participates in several chemical reactions during its synthesis, including:
Each reaction step is carefully controlled to maximize yield and minimize by-products, which is crucial for producing a high-quality inhibitor.
The mechanism of action of Nlrp3-IN-17 involves its binding to the NLRP3 protein, inhibiting its activation. This process can be broken down into several stages:
Data supporting this mechanism typically come from biochemical assays demonstrating reduced caspase-1 activity and lower levels of interleukin-1 beta in cellular models treated with Nlrp3-IN-17.
Nlrp3-IN-17 exhibits several notable physical and chemical properties:
These properties are essential for understanding how Nlrp3-IN-17 behaves in biological systems and its potential pharmacokinetic profiles.
Nlrp3-IN-17 has significant potential applications in scientific research and therapeutic development:
The NLRP3 inflammasome requires a two-step activation process: priming (Signal 1) and activation (Signal 2). NLRP3-IN-17 disrupts both phases through specific molecular interventions.
NLRP3-IN-17 suppresses the priming phase by blocking nuclear translocation of Nuclear Factor Kappa B (NF-κB). During priming, pathogen-associated molecular patterns or damage-associated molecular patterns activate Toll-like receptors, leading to inhibitor of kappa B kinase complex phosphorylation and subsequent NF-κB release. Active NF-κB translocates to the nucleus to transcribe genes encoding NLRP3, pro-interleukin-1β, and pro-interleukin-18 [1] [5]. NLRP3-IN-17 reduces phosphorylation of inhibitor of kappa B kinase complex by >70% in macrophages, confirmed through immunofluorescence assays showing diminished nuclear accumulation of NF-κB subunit p65 [5] [7]. This inhibition depletes cellular NLRP3 protein reserves, preventing inflammasome assembly even when activation stimuli are present [1].
Table 1: NLRP3-IN-17 Effects on Signal 1 Biomarkers
| Biomarker | Change vs. Control | Experimental Model |
|---|---|---|
| NF-κB nuclear translocation | ↓ 78% | LPS-primed macrophages |
| NLRP3 mRNA expression | ↓ 65% | Bone marrow-derived dendritic cells |
| Pro-interleukin-1β synthesis | ↓ 82% | Human monocyte-derived macrophages |
For Signal 2, NLRP3-IN-17 concurrently inhibits potassium efflux and reactive oxygen species generation—key events triggering NLRP3 oligomerization. Potassium efflux (mediated by P2X7 receptor channels or TWIK2 potassium channels) lowers intracellular potassium below 90 mM, a threshold necessary for NLRP3 activation [1] [8]. NLRP3-IN-17 maintains intracellular potassium at physiological concentrations (130–140 mM) during adenosine triphosphate stimulation by blocking P2X7 receptor gating, as shown by potassium-sensitive dye assays [5] [6]. Additionally, it reduces mitochondrial reactive oxygen species by 60% by enhancing superoxide dismutase activity, preventing the release of oxidized mitochondrial DNA that activates NLRP3 [5] [8]. Dual suppression of these signals abrogates NLRP3-ASC-caspase-1 complex formation [6].
Beyond canonical pathways, NLRP3-IN-17 targets alternative inflammasome activation routes involving caspases and pore-forming proteins.
In Gram-negative bacterial infections, lipopolysaccharide binds cytosolic caspase-11 (murine) or caspase-4/5 (human), triggering non-canonical NLRP3 activation [7] [8]. NLRP3-IN-17 inhibits caspase-11 cleavage by 85% in macrophages exposed to Escherichia coli lipopolysaccharide, confirmed via immunoblotting of the p20/p10 caspase subunits. This occurs through direct binding to caspase-11’s catalytic domain, sterically hindering its autoproteolysis [8]. Consequently, downstream interleukin-1β maturation decreases by 75%, independent of potassium efflux [7].
Cleaved caspase-1 or caspase-11 proteolytically activates gasdermin-D, whose N-terminal fragments form plasma membrane pores that facilitate interleukin-1β release and pyroptosis [1] [5]. NLRP3-IN-17 binds the gasdermin-D N-terminal domain (dissociation constant = 0.42 μM, measured by surface plasmon resonance), preventing its oligomerization into pores. Electron microscopy of treated cells shows a 90% reduction in plasma membrane lesions, while interleukin-1β secretion diminishes despite intact cytokine processing [5] [6].
NLRP3-IN-17 directly engages NLRP3 domains to allosterically inhibit inflammasome assembly.
The NLRP3 NACHT domain hydrolyzes adenosine triphosphate to power conformational changes enabling NLRP3 oligomerization [1] [6]. Molecular docking reveals NLRP3-IN-17 occupies the adenosine triphosphate-binding pocket of the NACHT domain, competitively displacing adenosine triphosphate (half-maximal inhibitory concentration = 0.18 μM) [6]. This inhibits adenosine triphosphate hydrolysis by >95%, freezing NLRP3 in an inactive monomeric state. Cryogenic electron microscopy of NLRP3-NLRP3-IN-17 complexes shows disrupted Walker A and B motifs essential for adenosine triphosphate hydrolysis [6].
Table 2: NLRP3-IN-17 Binding Affinities for NLRP3 Domains
| NLRP3 Domain | Binding Affinity (Kd) | Functional Consequence |
|---|---|---|
| NACHT | 0.21 ± 0.03 μM | Adenosine triphosphate hydrolysis inhibition |
| Leucine-rich repeat | 1.87 ± 0.24 μM | Enhanced K48-linked ubiquitination |
| Pyrin domain | No binding | N/A |
The leucine-rich repeat domain regulates NLRP3 autoinhibition and protein interactions [1] [5]. NLRP3-IN-17 binds a hydrophobic cleft in the leucine-rich repeat domain (binding affinity = 1.87 μM), promoting association with the E3 ubiquitin ligase TRIM31. This increases K48-linked polyubiquitination of NLRP3 at lysine residue 689, targeting it for proteasomal degradation (40% reduction in half-life) [5]. Leucine-rich repeat binding also sterically hinders NLRP3 interaction with deubiquitinases like BRCC3, further elevating ubiquitination [1].
NLRP3-IN-17 regulates enzymatic modifications controlling NLRP3 stability and oligomerization.
BRCC3 removes inhibitory K48-linked ubiquitin chains from NLRP3 during priming, enabling inflammasome activation [1] [5]. NLRP3-IN-17 suppresses BRCC3 activity by 70% in vitro, demonstrated by deubiquitination assays using purified proteins. It achieves this by disrupting BRCC3’s interaction with the scaffolding protein Abraxas2, which is essential for BRCC3’s protease activity [5]. Consequently, NLRP3 retains >80% of its ubiquitin chains after lipopolysaccharide priming, maintaining proteasomal targeting and reducing functional NLRP3 availability [1].
Janus kinase 1 and protein kinase A phosphorylate NLRP3 at serine residues 806 and 831, facilitating NLRP3 self-association [5] [6]. NLRP3-IN-17 blocks Janus kinase 1 activation by interleukin-1β (phosphorylation reduced by 65%), indirectly suppressing NLRP3 phosphorylation. Additionally, it enhances protein phosphatase 2A activity via allosteric modulation, increasing NLRP3 dephosphorylation [6]. Phosphoproteomics of treated cells shows a 4.2-fold decrease in NLRP3 phosphorylation, correlating with disrupted ASC speck formation (92% inhibition) and interleukin-1β secretion [6].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1